molecular formula C10H8FN3O B13314181 5-(2-Fluorophenoxy)pyrimidin-2-amine

5-(2-Fluorophenoxy)pyrimidin-2-amine

Cat. No.: B13314181
M. Wt: 205.19 g/mol
InChI Key: IOVHBLJXWWEBEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Fluorophenoxy)pyrimidin-2-amine is a chemical compound with the molecular formula C10H8FN3O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of a fluorophenoxy group in its structure makes it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluorophenoxy)pyrimidin-2-amine typically involves the reaction of 2-aminopyrimidine with 2-fluorophenol under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic aromatic substitution, where the amino group of the pyrimidine attacks the fluorinated aromatic ring, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluorophenoxy)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

5-(2-Fluorophenoxy)pyrimidin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Fluorophenoxy)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the fluorophenoxy group enhances its binding affinity and selectivity towards certain biological targets. Pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Fluorophenoxy)pyrimidin-5-amine
  • 2-Amino-5-fluoropyridine
  • 2-Fluoropyridine derivatives

Uniqueness

5-(2-Fluorophenoxy)pyrimidin-2-amine is unique due to the specific positioning of the fluorophenoxy group on the pyrimidine ring, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity, binding affinity, and overall effectiveness in various applications .

Properties

Molecular Formula

C10H8FN3O

Molecular Weight

205.19 g/mol

IUPAC Name

5-(2-fluorophenoxy)pyrimidin-2-amine

InChI

InChI=1S/C10H8FN3O/c11-8-3-1-2-4-9(8)15-7-5-13-10(12)14-6-7/h1-6H,(H2,12,13,14)

InChI Key

IOVHBLJXWWEBEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OC2=CN=C(N=C2)N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.